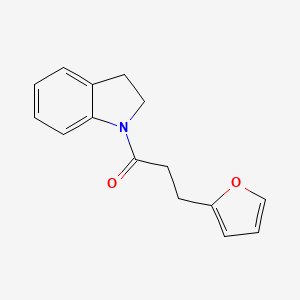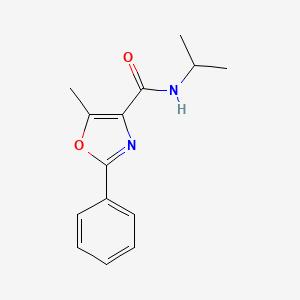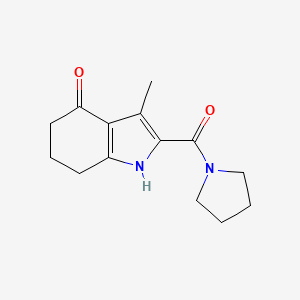
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties by inhibiting the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Wirkmechanismus
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one exerts its effects by selectively inhibiting PKC, an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, such as growth factors and phorbol esters, and plays a key role in the regulation of cell proliferation and survival. By inhibiting PKC, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, as well as inhibit the growth of bacteria and viruses. In addition, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one is its selectivity for PKC, which allows for the specific inhibition of this enzyme without affecting other cellular processes. In addition, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs and antibiotics. However, 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one has some limitations for lab experiments, including its low solubility in water and its relatively low yield in the synthesis process.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one. One potential direction is the development of new 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one analogs with improved solubility and higher yield in the synthesis process. Another potential direction is the study of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one in combination with other anticancer drugs or antibiotics to enhance their efficacy. Finally, the study of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one in animal models and clinical trials will be necessary to evaluate its potential as a therapeutic agent for cancer and infectious diseases.
Synthesemethoden
The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one involves the condensation of 2,3-dihydroindole and furan-2-carbaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting product is then oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one. The overall yield of this synthesis method is around 25%.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(8-7-13-5-3-11-18-13)16-10-9-12-4-1-2-6-14(12)16/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHAJWLHMDRTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-3-(furan-2-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)

![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)
![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)

![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
